Enhanced Lipophilicity (XLogP3-AA) Relative to Mono-Bromo and Unsubstituted Analogs
The 3,5-dibromo substitution significantly increases lipophilicity compared to the 4-bromo and unsubstituted analogs, as quantified by the computed partition coefficient (XLogP3-AA) [1]. Higher lipophilicity can enhance membrane permeability and is a key parameter in optimizing CNS penetration and oral bioavailability in drug discovery programs [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.5 |
| Comparator Or Baseline | (S)-2-Amino-2-(4-bromophenyl)ethan-1-ol: 0.8; (S)-2-Amino-2-phenylethan-1-ol: 0.5 (estimated) |
| Quantified Difference | +0.7 log units vs. mono-bromo; +1.0 log units vs. unsubstituted |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2024.11.20) |
Why This Matters
This quantifiable increase in lipophilicity guides the selection of the 3,5-dibromo analog for applications requiring enhanced hydrophobic interactions or improved membrane traversal.
- [1] PubChem. (2026). (S)-2-Amino-2-(3,5-dibromophenyl)ethan-1-ol: Computed Properties. CID 66515799. View Source
- [2] PubChem. (2026). (S)-2-Amino-2-(4-bromophenyl)ethanol: Computed Properties. CID 11218150. View Source
